molecular formula C8H13F2N B13571710 {6,6-Difluorospiro[3.3]heptan-2-yl}methanamine

{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine

Cat. No.: B13571710
M. Wt: 161.19 g/mol
InChI Key: CTWYAVVJWOTHOW-UHFFFAOYSA-N
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Description

{6,6-Difluorospiro[33]heptan-2-yl}methanamine is a chemical compound with the molecular formula C8H14F2N It is a spirocyclic amine, characterized by the presence of a spiro[33]heptane ring system with two fluorine atoms at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,6-Difluorospiro[3.3]heptan-2-yl}methanamine typically involves the following steps:

    Formation of the Spirocyclic Ring System: The spiro[3.3]heptane ring system can be synthesized through a series of cyclization reactions. One common method involves the reaction of a suitable cyclohexane derivative with a fluorinating agent to introduce the fluorine atoms at the desired positions.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the spirocyclic intermediate with an amine source, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {6,6-Difluorospiro[3.3]heptan-2-yl}methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of {6,6-Difluorospiro[3.3]heptan-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    {6,6-Difluorospiro[3.3]heptan-2-yl}methanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.

    {6,6-Difluorospiro[3.3]heptane-2-carboxylic acid}: This compound has a carboxylic acid group, which can influence its reactivity and solubility.

Uniqueness

{6,6-Difluorospiro[33]heptan-2-yl}methanamine is unique due to its specific structural features, including the spirocyclic ring system and the presence of fluorine atoms

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

(2,2-difluorospiro[3.3]heptan-6-yl)methanamine

InChI

InChI=1S/C8H13F2N/c9-8(10)4-7(5-8)1-6(2-7)3-11/h6H,1-5,11H2

InChI Key

CTWYAVVJWOTHOW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)(F)F)CN

Origin of Product

United States

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